N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-3-yl]naphthalene-2-carboxamide
Description
N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-3-yl]naphthalene-2-carboxamide is a complex organic compound featuring a naphthalene ring, a piperidine ring, and a pyrrolidinone moiety
Properties
IUPAC Name |
N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-3-yl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-23-12-10-19(21(23)26)24-11-4-7-18(14-24)22-20(25)17-9-8-15-5-2-3-6-16(15)13-17/h2-3,5-6,8-9,13,18-19H,4,7,10-12,14H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJUSDNWCMHXSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)N2CCCC(C2)NC(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-3-yl]naphthalene-2-carboxamide typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrrolidinone Moiety: Starting with a suitable precursor, such as 1-methylpyrrolidin-2-one, the compound undergoes a series of reactions to introduce the oxo group at the 2-position.
Piperidine Ring Formation: The piperidine ring is synthesized through cyclization reactions involving appropriate amines and aldehydes or ketones.
Coupling with Naphthalene-2-carboxylic Acid: The final step involves coupling the synthesized piperidine and pyrrolidinone intermediates with naphthalene-2-carboxylic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-3-yl]naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially modifying the naphthalene ring or the piperidine moiety.
Reduction: Reduction reactions using agents like lithium aluminum hydride can target the carbonyl groups in the pyrrolidinone moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while reduction could produce alcohol derivatives.
Scientific Research Applications
N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-3-yl]naphthalene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, possibly targeting specific receptors or enzymes.
Biological Studies: The compound can be used to study cellular processes and pathways, particularly those involving the nervous system due to its structural similarity to known bioactive molecules.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.
Mechanism of Action
The exact mechanism of action for N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-3-yl]naphthalene-2-carboxamide depends on its specific biological target. Generally, it may interact with protein receptors or enzymes, altering their activity. The naphthalene ring could facilitate binding to hydrophobic pockets, while the piperidine and pyrrolidinone moieties might interact with specific amino acid residues, modulating the function of the target protein.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-2-carboxamide derivatives: These compounds share the naphthalene core and are often studied for their biological activities.
Piperidine derivatives: Compounds like piperidine-3-carboxamide are structurally similar and have various pharmacological applications.
Pyrrolidinone derivatives: These include compounds like 1-methyl-2-pyrrolidinone, known for their solvent properties and biological activities.
Uniqueness
N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-3-yl]naphthalene-2-carboxamide is unique due to its combination of three distinct moieties, which may confer specific binding properties and biological activities not seen in simpler analogs. This structural complexity allows for diverse interactions with biological targets, potentially leading to novel therapeutic applications.
Would you like more detailed information on any specific section?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
